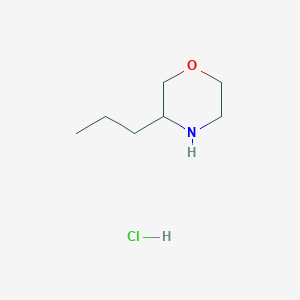

![molecular formula C17H17N3O3 B2594850 2-[3,4-dihydro-1(2H)-quinolinyl]-N-(2-nitrophenyl)acetamide CAS No. 882079-84-7](/img/structure/B2594850.png)

2-[3,4-dihydro-1(2H)-quinolinyl]-N-(2-nitrophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[3,4-dihydro-1(2H)-quinolinyl]-N-(2-nitrophenyl)acetamide” is a synthetic chemical with the linear formula C17H17N3O3 . It has a molecular weight of 311.343 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Scientific Research Applications

Environmental Degradation Pathways and Toxicity

The degradation of acetaminophen (ACT) through advanced oxidation processes (AOPs) is a significant area of interest, particularly in environmental chemistry. This process leads to the generation of various by-products, including acetamide, which can be linked to the compound of interest due to the presence of similar functional groups. The degradation mechanisms, by-products, and their biotoxicity, including mutagenic effects of certain by-products, have been thoroughly investigated. For example, N-(3,4-dihydroxy phenyl) acetamide was found to be mutagenic. The study emphasizes the importance of understanding these pathways to mitigate environmental risks associated with pharmaceutical pollutants (Qutob et al., 2022).

Quinoline Derivatives as Corrosion Inhibitors

Quinoline and its derivatives, including those resembling the chemical structure of 2-[3,4-dihydro-1(2H)-quinolinyl]-N-(2-nitrophenyl)acetamide, have been extensively reviewed for their application as corrosion inhibitors. These compounds exhibit significant effectiveness in preventing metallic corrosion due to their ability to form stable chelating complexes with surface metallic atoms. The review presents a comprehensive analysis of quinoline-based compounds as anticorrosive materials, highlighting their potential in industrial applications (Verma et al., 2020).

Synthesis and Pharmacological Activities of Phenoxy Acetamide Derivatives

Phenoxy acetamide and its derivatives, including quinoline, have been explored for their diverse pharmacological activities. This review focuses on the chemical diversity of phenoxy acetamide and its derivatives, emphasizing their significance in medicinal chemistry. The compounds discussed exhibit a range of biological activities, providing a foundation for the development of new pharmaceutical agents. This literature review may encourage chemists to design new derivatives of phenoxy acetamide, enhancing the quality of life through improved safety and efficacy (Al-Ostoot et al., 2021).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .

Properties

IUPAC Name |

2-(3,4-dihydro-2H-quinolin-1-yl)-N-(2-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c21-17(18-14-8-2-4-10-16(14)20(22)23)12-19-11-5-7-13-6-1-3-9-15(13)19/h1-4,6,8-10H,5,7,11-12H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBIXFJZKOVURN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)CC(=O)NC3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801320067 |

Source

|

| Record name | 2-(3,4-dihydro-2H-quinolin-1-yl)-N-(2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801320067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819280 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

882079-84-7 |

Source

|

| Record name | 2-(3,4-dihydro-2H-quinolin-1-yl)-N-(2-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801320067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-morpholin-4-ylethanone](/img/structure/B2594768.png)

![Ethyl 2-amino-6-boc-4,7-dihydro-5H-thieno[3,2-C]pyridine-3-carboxylate](/img/no-structure.png)

![2,6-Bis[(tert-butylamino)methyl]naphthalene-1,5-diol dihydrochloride](/img/structure/B2594775.png)

![Methyl 2-[[5-[[(2-methoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2594780.png)

![2-[(2-Fluorophenyl)sulfonyl]acetamide](/img/structure/B2594781.png)

![3,4,7,9-tetramethyl-1-(3-oxobutan-2-yl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2594785.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-morpholin-4-ylsulfonylfuran-2-carboxamide](/img/structure/B2594786.png)

![3-allyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2594788.png)

![N-(3,4-difluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2594791.png)